molecular formula C8H9NO2 B181732 3-Amino-2-methylbenzoic acid CAS No. 52130-17-3

3-Amino-2-methylbenzoic acid

Cat. No. B181732
CAS RN: 52130-17-3
M. Wt: 151.16 g/mol
InChI Key: BYHMLZGICSEKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methylbenzoic acid is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.1626 . It is also known as 3-Amino-o-toluic Acid .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Amino-2-methylbenzoic acid is InChI=1S/C8H9NO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H,10,11) . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Amino-2-methylbenzoic acid is a solid at 20 degrees Celsius . It has a melting point of 186.0 to 189.0 °C . The solubility in hot methanol is almost transparent .

Scientific Research Applications

Thermodynamic Studies

  • Scientific Field: Physical Chemistry
  • Application Summary: “3-Amino-2-methylbenzoic acid” is used in thermodynamic studies to understand its phase change data .
  • Methods of Application: The methods involve measuring the enthalpy of sublimation and fusion of the compound .
  • Results: The enthalpy of sublimation was found to be 127.8 ± 2.6 kJ/mol and the enthalpy of fusion was 38.47 kJ/mol at 458.8 K .

Synthesis of Novel Benzamide Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: “3-Amino-2-methylbenzoic acid” is used in the synthesis of novel benzamide compounds .
  • Methods of Application: The compound is used as a starting material in the synthesis of benzamides. The synthesis involves reaction with amine derivatives using TEA as base and THF as solvent .
  • Results: The synthesized benzamides showed effective total antioxidant, free radical scavenging, and metal chelating activity. Some of them also exhibited antibacterial activity against different bacteria .

Asymmetric Synthesis

  • Scientific Field: Synthetic Chemistry
  • Application Summary: “3-Amino-2-methylbenzoic acid” is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .
  • Methods of Application: The compound is used in the asymmetric reduction of prochiral ketones .
  • Results: The results of this application were not specified in the source .

Biochemical Reagent

  • Scientific Field: Biochemistry
  • Application Summary: “3-Amino-2-methylbenzoic acid” can be used as a biochemical reagent .
  • Methods of Application: The specific methods of application in this field were not specified in the source .
  • Results: The results of this application were not specified in the source .

Preparation of Benzoyl Urea Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: “3-Amino-2-methylbenzoic acid” is used in the preparation of benzoyl urea compounds containing anthranillic acid groups .
  • Methods of Application: The compound is used as a starting material in the synthesis of benzoyl urea compounds .
  • Results: The synthesized compounds showed insecticidal activity .

Biological Material or Organic Compound for Life Science Research

  • Scientific Field: Life Science
  • Application Summary: “3-Amino-2-methylbenzoic acid” can be used as a biological material or organic compound for life science related research .
  • Methods of Application: The specific methods of application in this field were not specified in the source .
  • Results: The results of this application were not specified in the source .

Safety And Hazards

3-Amino-2-methylbenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-amino-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHMLZGICSEKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylbenzoic acid

CAS RN

52130-17-3
Record name 3-Amino-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52130-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 52130-17-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

2-Methyl-3-nitrobenzoic acid (5 g) is dissolved in ethanol (50 ml) and the mixture is subjected to catalytic reduction with 5% palladium carbon (0.25 g) at room temperature for 5 hours. The catalyst is removed by filtration, and the filtrate is concentrated to give 3-amino-2-methylbenzoic acid (4.4 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.25 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-methylbenzoic acid
Reactant of Route 2
3-Amino-2-methylbenzoic acid
Reactant of Route 3
3-Amino-2-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-2-methylbenzoic acid
Reactant of Route 5
3-Amino-2-methylbenzoic acid
Reactant of Route 6
3-Amino-2-methylbenzoic acid

Citations

For This Compound
90
Citations
Z Cen, L Wang, Z Gao, Z Li, D Han - Journal of Chemical & …, 2021 - ACS Publications
… The mass fraction of 3-amino-2-methylbenzoic acid is greater than or … Therefore, 3-amino-2-methylbenzoic acid and organic … information of 3-amino-2-methylbenzoic acid and solvents. …
Number of citations: 1 pubs.acs.org
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 2001 - Elsevier
… and 357.17 K; 2-amino-5-methylbenzoic acid at T between 345.15 K and 361.16 K; 2-amino-6-methylbenzoic acid at T between 339.17 K and 355.15 K; 3-amino-2-methylbenzoic acid …
Number of citations: 17 www.sciencedirect.com
CF Lima, LR Gomes, LM Santos - The Journal of Physical …, 2007 - ACS Publications
The standard (p 0 = 0.1 MPa) molar enthalpies of combustion of six aminomethylbenzoic acids were measured at T = 298.15 K by static bomb calorimetry. With these values, the …
Number of citations: 18 pubs.acs.org
AK Baev, AK Baev - Specific Intermolecular Interactions of Nitrogenated …, 2014 - Springer
… Such a precise location of the isostructural methyl group is accompanied by the formation of a possibly higher negative charge at the nitrogen atom of the 3-amino-2-methylbenzoic acid …
Number of citations: 0 link.springer.com
R Hourani, C Zhang, R Van Der Weegen… - Journal of the …, 2011 - ACS Publications
… By incorporating 3-amino-2-methylbenzoic acid in the d,l-alternating primary sequence of a cyclic peptide, a functional group can be presented in the interior of the nanotubes without …
Number of citations: 138 pubs.acs.org
MJS Monte, ARRP Almeida… - Journal of Chemical & …, 2010 - ACS Publications
The Knudsen mass-loss effusion technique was used to measure the vapor pressures at different temperatures of the following aminomethoxybenzoic acids: 2-amino-3-methoxybenzoic …
Number of citations: 57 pubs.acs.org
B Demetriou, BG Osborne - Journal of Chromatography A, 1974 - Elsevier
… N-(2-Methyl-3-carboxyphenyl) anthranilic acid was prepared by a standard procedure’from o-chlorobenzoic acid and 3-amino-2-methylbenzoic acid in the presence of copper powder …
Number of citations: 12 www.sciencedirect.com
G Sima, Q Li, Y Zhu, C Lv, RNN Khan, J Hao… - Inorganic …, 2013 - ACS Publications
… The hydrochlorides of 3-aminobenzoic acid, 4-amino-3-methylbenzoic acid, 3-amino-4-methylbenzoic acid, and 3-amino-2-methylbenzoic acid were prepared by adding concentrated …
Number of citations: 11 pubs.acs.org
MK Paul, G Kalita, AR Laskar, S Debnath… - Journal of Molecular …, 2013 - Elsevier
… Achiral four ring unsymmetrical bent-core liquid crystals derived from 3-amino-2-methylbenzoic acid have been designed and synthesized with an imine, ester and photochromic azo …
Number of citations: 24 www.sciencedirect.com
S Kaur, A Barthakur, G Mohiuddin, SP Gupta… - Chemical …, 2022 - pubs.rsc.org
… The new molecular structure is based on the systematic distribution of four phenyl rings attached via ester and imine linkers having 3-amino-2-methylbenzoic acid as the central core …
Number of citations: 5 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.